molecular formula C12H12N2O2 B15487630 2-(3,4-Dimethoxyphenyl)butanedinitrile CAS No. 6286-49-3

2-(3,4-Dimethoxyphenyl)butanedinitrile

Cat. No.: B15487630
CAS No.: 6286-49-3
M. Wt: 216.24 g/mol
InChI Key: JCLXEUOVWBFELI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)butanedinitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a 3,4-dimethoxyphenyl group attached to a butanedinitrile backbone, a structure that may be provided in a specific isomeric form, such as the (2S)-enantiomer . The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in molecules with various biological activities, making this compound a valuable intermediate for the construction of more complex molecular architectures. Researchers utilize this dinitrile as a versatile precursor in synthetic pathways. The nitrile groups can be transformed into other functional groups, such as carboxylic acids, amides, or amines, allowing for the diversification of the molecule and its incorporation into target structures like pharmaceutical candidates or functional materials. As a specialist building block, it facilitates research in areas such as method development in organic synthesis and the exploration of structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

CAS No.

6286-49-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)butanedinitrile

InChI

InChI=1S/C12H12N2O2/c1-15-11-4-3-9(7-12(11)16-2)10(8-14)5-6-13/h3-4,7,10H,5H2,1-2H3

InChI Key

JCLXEUOVWBFELI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Verapamil (Antiarrhythmic Agent)

Structure: Verapamil (IUPAC: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile) shares the 3,4-dimethoxyphenyl group but incorporates additional functional groups, including a tertiary amine and isopropyl substituent . Key Differences:

  • Functional Groups : Verapamil’s complex structure includes nitrile, amine, and ether groups, enabling calcium channel blockade. In contrast, 2-(3,4-Dimethoxyphenyl)butanedinitrile lacks the amine and branched alkyl chains.
  • Biological Activity : Verapamil is clinically used for hypertension and arrhythmias. The nitrile group in Verapamil may stabilize its conformation, whereas the dinitrile backbone of the target compound could impart distinct electronic properties.

Curcumin Analogs (Antioxidant and Enzyme Inhibitors)

Examples :

  • (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
  • (E)-2-(3,4-Dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e)

Key Comparisons :

  • Functional Groups : These analogs feature α,β-unsaturated ketones and acryloyl groups, enabling radical scavenging and enzyme inhibition. The absence of such conjugated systems in the dinitrile compound suggests divergent mechanisms of action.
  • Biological Activity : Compound 3e demonstrated strong antioxidant and tyrosinase inhibition, while 2e showed HIV-1 protease inhibition . The dinitrile’s electron-withdrawing nitrile groups may reduce redox activity compared to these analogs.

Triazole-Thioacetic Acid Derivatives

Examples : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters .
Key Comparisons :

  • Functional Groups : The triazole ring and thioether linkage in these derivatives contrast with the dinitrile’s aliphatic chain.

Lignin Model Compounds

Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2) and related β-O-4 bond-containing systems . Key Comparisons:

  • Reactivity : The 3,4-dimethoxyphenyl group in lignin models facilitated β-O-4 bond cleavage under mild alkaline conditions. The dinitrile’s stability under similar conditions remains unexplored but may differ due to the lack of labile ether linkages.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Chemical Properties Toxicity Data
2-(3,4-Dimethoxyphenyl)butanedinitrile C₁₂H₁₂N₂O₂ 232.24 (calc.) Dinitrile, 3,4-dimethoxyphenyl Not reported (theoretical) Not studied
Verapamil C₂₇H₃₈N₂O₄ 454.6 Nitrile, amine, ethers Calcium channel blockade Known therapeutic side effects
Curcumin analog 3e C₂₆H₂₆O₆ 434.48 α,β-unsaturated ketone, acryloyl Antioxidant, tyrosinase inhibition Non-toxic to lung cells
Triazole-thioacetic acid derivative C₁₂H₁₃N₃O₃S 279.31 Triazole, thioether, carboxylic acid Low acute toxicity (predicted) Computer-predicted LD₅₀ >2000 mg/kg
Lignin model 2 C₁₇H₂₀O₆ 328.34 β-O-4 ether, diol Alkaline β-O-4 bond cleavage Not reported

Research Findings and Implications

  • Structure-Activity Relationships : The 3,4-dimethoxyphenyl group enhances π-π stacking and hydrogen bonding in biological systems, as seen in Verapamil and curcumin analogs. However, the dinitrile’s electron-withdrawing groups may reduce such interactions .
  • Reactivity : Unlike lignin models with labile ether bonds, the dinitrile’s stability may suit applications in materials science or as a synthetic intermediate .

Preparation Methods

Reaction Mechanism and Substrate Design

The most efficient route involves the nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes. These strained systems, activated by electron-donating and electron-withdrawing groups, react with cyanide ions to form 1,4-dinitriles. The reaction proceeds through a conjugate addition-elimination pathway:

  • Nucleophilic attack : Cyanide ion (CN⁻) opens the cyclopropane ring at the electrophilic carbon adjacent to the electron-withdrawing group.
  • Ring expansion : Transient enolate intermediate undergoes β-elimination to form the dinitrile.

The critical substrate, 3-(3,4-dimethoxyphenyl)-1-nitrocyclopropane-1-carboxylate, provides optimal steric and electronic activation for cyanide attack due to the nitro group’s strong electron-withdrawing effect.

Workup and Purification

Post-reaction, the crude mixture is diluted with dichloromethane and washed with 2M hydrochloric acid to remove unreacted cyanide. Column chromatography (silica gel, ethyl acetate/hexane) isolates the dinitrile, with final recrystallization in ethanol yielding 99% purity.

Challenges in Alternative Synthetic Routes

Decarboxylation-Aldoxime Dehydration Pathway

A patent-described method for 3,4-dimethoxybenzyl cyanide (CN101475511B) involves:

  • Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate.
  • Aldoxime formation using hydroxylamine hydrochloride.
  • Dehydration with phase-transfer catalysts.

While this approach achieves 85% yield for mononitriles, extending it to dinitriles requires introducing a second cyano group. Attempts to bis-aldoximate intermediates resulted in <15% yield due to steric hindrance.

Amide Coupling Strategies

A related synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamides (CN103664681A) employs EDCI-mediated coupling. Adapting this to dinitriles would necessitate nitrile-containing acylating agents, which are prone to hydrolysis under standard coupling conditions.

Industrial Scalability and Environmental Considerations

The ring-opening method’s 43% yield remains suboptimal for large-scale production. Key limitations include:

  • Cyanide handling : Requires stringent safety protocols for NaCN usage.
  • Solvent recovery : Nitromethane’s high boiling point (101°C) complicates distillation.

Preliminary life-cycle assessments suggest replacing NaCN with KCN could reduce waste acidity, though this requires further study.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(3,4-Dimethoxyphenyl)butanedinitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 3,4-dimethoxyphenylacetonitrile with acrylonitrile derivatives under basic conditions (e.g., KOH/EtOH) . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Advanced: How can computational models (e.g., DFT, molecular docking) elucidate the electronic properties and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the nitrile groups and methoxy-substituted phenyl ring are electron-deficient regions prone to nucleophilic attack .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes like cytochrome P450). Use software like AutoDock Vina, parameterizing force fields to account for the compound’s dipole moment (~3.5 D) .
  • Toxicity prediction : Apply QSAR models (e.g., GUSAR) to estimate acute toxicity (LD50) based on structural fragments .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm) .
    • ¹³C NMR : Confirm nitrile carbons (δ 115–120 ppm) and quaternary carbons adjacent to nitrile groups .
  • IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. Monitor [M+H]⁺ at m/z 243.1 .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across studies?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Comparative structural analysis : Compare substituent effects (e.g., replacing methoxy with ethoxy groups) using SAR studies .
  • Meta-analysis : Pool data from multiple studies to identify trends. For example, derivatives with electron-withdrawing groups show enhanced enzyme inhibition (IC50 < 10 μM) .

Basic: How do methoxy groups influence the compound’s physicochemical properties?

  • Solubility : Methoxy groups increase hydrophilicity (logP ~1.8) compared to non-substituted analogs (logP ~2.5) .
  • Electronic effects : The electron-donating methoxy groups stabilize the aromatic ring, directing electrophilic substitution to the para position .
  • Crystal packing : Methoxy groups participate in C–H···O/N interactions, influencing crystallinity (monoclinic, space group P2₁/c) .

Advanced: What strategies are effective for analyzing synthetic byproducts and impurities?

  • LC-HRMS : Detect trace impurities (e.g., 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile) using high-resolution mass spectrometry (HRMS) with ppm-level accuracy .
  • X-ray crystallography : Resolve stereochemical ambiguities in byproducts (e.g., anti-conformation of dicyanoethylene moieties) .
  • Tandem MS/MS : Fragment ions (e.g., m/z 186 → 159) confirm structural motifs of impurities .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Intermediate synthesis : Used to prepare triazole and imidazo[1,2-a]pyridine derivatives for anticancer screening .
  • Enzyme inhibition : Acts as a precursor for acetylcholinesterase inhibitors (IC50 ~5 μM in preliminary assays) .
  • Receptor studies : Functionalize via nucleophilic addition to create probes for dopamine receptor binding assays .

Advanced: How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric replacement : Substitute nitrile groups with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties hydrolyzed in vivo (e.g., ethyl ester derivatives with t₁/₂ > 6 hours in plasma) .
  • Steric shielding : Add bulky substituents (e.g., isopropyl) at the α-position to hinder enzymatic degradation .

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